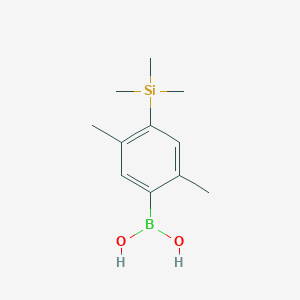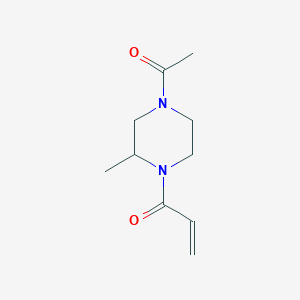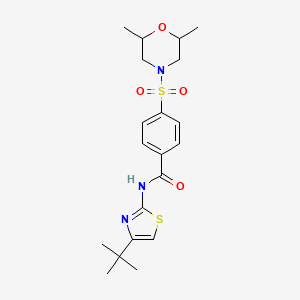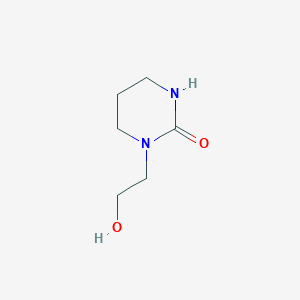
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DCPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental science.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide involves the reaction of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid with 2,3-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid, 2,3-dichloroaniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid (1.0 equiv) and 2,3-dichloroaniline (1.2 equiv) in dry dichloromethane under nitrogen atmosphere., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in dry dichloromethane and add acetic anhydride (1.2 equiv) dropwise with stirring at room temperature for 6 hours., Step 5: Quench the reaction by adding water and extract the product with dichloromethane., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes such as cell division, DNA replication, and protein synthesis. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has also been shown to induce oxidative stress and DNA damage, leading to cell death.
Effets Biochimiques Et Physiologiques
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to have both biochemical and physiological effects on living organisms. In plants, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide inhibits the activity of enzymes involved in the biosynthesis of chlorophyll, leading to chlorosis and plant death. In animals, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been shown to affect the liver and kidney function, as well as induce oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide also has limitations, such as its potential toxicity to living organisms and its limited solubility in water, which can affect its efficacy in certain applications.
Orientations Futures
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, including its potential applications in nanotechnology, as a biosensor, and as a drug delivery agent. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has also been studied for its potential use in combination with other compounds to enhance its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide and its effects on living organisms.
In conclusion, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound that has potential applications in various fields such as agriculture, medicine, and environmental science. Its synthesis method has been optimized to produce high yields of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide with high purity. N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential applications and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide in various applications.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been extensively studied for its potential applications in agriculture as a herbicide, in medicine as an anti-cancer agent, and in environmental science as a water treatment agent. In agriculture, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been shown to effectively control weeds in various crops such as peanuts, soybeans, and cotton. In medicine, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In environmental science, N-(2,3-dichlorophenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been used as a water treatment agent to remove pollutants such as heavy metals and organic compounds.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-26-15-8-3-2-7-14(15)23-10-9-22(18(23)25)11-16(24)21-13-6-4-5-12(19)17(13)20/h2-8H,9-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGYQOQZDTCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)



![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)



![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)

![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)